Hnash

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 萘酰腙可以通过水杨醛与 2-羟基萘-1-碳酰肼之间的缩合反应合成。该反应通常在乙醇溶液中于回流条件下进行数小时。 然后通过重结晶纯化产物 .

工业生产方法: 虽然萘酰腙的具体工业生产方法没有得到广泛的记录,但合成通常涉及大规模缩合反应,然后是结晶或色谱等纯化过程,以确保高纯度和产率 .

反应类型:

氧化: 萘酰腙可以发生氧化反应,特别是在羟基上,形成醌类化合物。

还原: 该化合物可以还原为相应的肼衍生物。

取代: 萘酰腙可以参与亲核取代反应,尤其是在羰基碳上。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 通常使用硼氢化钠或氢化铝锂等还原剂。

取代: 在碱性条件下可以使用胺类或硫醇类等亲核试剂。

主要产物:

氧化: 醌类衍生物。

还原: 肼类衍生物。

科学研究应用

Electrocatalytic Applications

Recent studies have highlighted the use of high-entropy alloys and compounds (HEAs and HECs), which may include Hnash, in electrocatalytic energy conversion. These materials have shown promise in several reactions critical for energy sustainability, including:

- Hydrogen Evolution Reaction (HER)

- Oxygen Evolution Reaction (OER)

- Carbon Dioxide Reduction Reaction (CO2RR)

- Methanol Oxidation Reaction (MOR)

The unique properties of this compound, when combined with other elements in HEAs and HECs, can enhance catalytic activity and stability, making it a valuable candidate for future energy applications .

Biomedical Research

This compound has been investigated for its potential role in treating metabolic disorders such as non-alcoholic steatohepatitis (NASH). Clinical trials have focused on evaluating various treatments targeting NASH, where compounds like this compound may play a role in:

- Reducing liver fat content

- Improving liver function tests

- Preventing progression to cirrhosis

For instance, studies have shown that specific compounds can significantly reduce hepatic fat fractions and improve metabolic parameters in patients with NASH .

Case Study: Clinical Trials on NASH

| Study | Treatment | Outcome |

|---|---|---|

| Phase IIa | FGF19 Agonist | 79% liver fat reduction vs. 7% placebo |

| Phase IIb | SCD1 Inhibitor | 12.6% liver fat reduction vs. 6.4% placebo |

| Ongoing Trials | Obeticholic Acid | Evaluating safety and effectiveness on fibrosis |

These findings suggest that compounds like this compound could be pivotal in developing new therapeutic strategies for managing NASH and related conditions .

Material Science

In material science, the incorporation of this compound into composite materials has shown potential benefits in enhancing mechanical properties and thermal stability. Research indicates that high-entropy compounds can lead to materials with superior performance characteristics suitable for various industrial applications.

作用机制

萘酰腙通过与人核糖核苷酸还原酶的催化位点结合,抑制其活性来发挥作用。这种抑制导致细胞内脱氧核糖核苷酸三磷酸(dGTP 和 dATP)水平降低,导致 S 期停滞并阻止 DNA 合成。 该化合物与核糖核苷酸还原酶的结合亲和力和竞争性抑制模式已通过各种生化分析得到证实 .

类似化合物:

吉西他滨: 另一种用于癌症治疗的核糖核苷酸还原酶抑制剂。

羟基脲: 一种众所周知的核糖核苷酸还原酶抑制剂,在癌症治疗中具有类似的应用。

萘酰腙的独特性: 萘酰腙的独特性在于其非核苷结构,这使其能够抑制核糖核苷酸还原酶而不会被掺入 DNA 中。 与吉西他滨等核苷类似物相比,这种特性降低了致突变效应的可能性 .

相似化合物的比较

Gemcitabine: Another ribonucleotide reductase inhibitor used in cancer treatment.

Hydroxyurea: A well-known ribonucleotide reductase inhibitor with similar applications in cancer therapy.

Uniqueness of NSAH: NSAH is unique due to its nonnucleoside structure, which allows it to inhibit ribonucleotide reductase without being incorporated into DNA. This property reduces the potential for mutagenic effects compared to nucleoside analogs like gemcitabine .

生物活性

Hnash, often referenced in the context of non-alcoholic steatohepatitis (NASH), is a compound that has garnered attention for its potential therapeutic effects on liver diseases. NASH is characterized by inflammation and damage in the liver due to fat accumulation, and it poses significant health risks, including cirrhosis and liver cancer. This article explores the biological activity of this compound, focusing on its mechanisms, clinical studies, and case studies that illustrate its efficacy.

This compound primarily functions through several biological pathways that are crucial in the management of NASH:

- Fibroblast Growth Factor 21 (FGF21) Analog : this compound is a glycoPEGylated analog of FGF21, which has been shown to have beneficial effects on hepatic steatosis, injury, and fibrosis. The glycoPEGylation technology enhances its biological activity and prolongs its half-life in circulation, allowing for less frequent dosing regimens .

- Regulation of Lipid Metabolism : this compound influences lipid metabolism by modulating key metabolic pathways involved in fat storage and breakdown. This regulation helps reduce hepatic fat accumulation and improves overall metabolic health .

- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects that can mitigate liver inflammation associated with NASH. This action is essential in preventing further liver damage and progression to more severe stages of the disease .

Clinical Studies

Recent clinical trials have provided insights into the safety and efficacy of this compound in treating NASH:

- Phase 1b/2a Clinical Trial : A multicenter, randomized, double-blind study evaluated the safety, tolerability, and pharmacokinetics of this compound in patients with NASH or non-alcoholic fatty liver disease (NAFLD). Results indicated significant reductions in liver fat as measured by MRI-PDFF after treatment with this compound over a 12-week period .

- Comparative Efficacy : In comparison to placebo, patients receiving this compound showed statistically significant improvements in key lipid parameters and liver function tests. The favorable tolerability profile suggests that this compound can be administered safely over extended periods .

Case Studies

Several case studies highlight the practical applications and outcomes associated with this compound treatment:

- Case Study from nRollmed : A pharmaceutical company engaged in a Phase 3 trial with this compound reported successful patient recruitment strategies that exceeded industry standards for NASH trials. Out of 122 patients referred, 33 consented to participate, demonstrating the compound's potential in real-world clinical settings .

- NashBio Research : NashBio documented several case studies showcasing the effectiveness of this compound in various research contexts. These studies emphasized data-driven approaches to understanding patient outcomes and drug efficacy in treating NASH .

Data Summary

The following table summarizes key findings from clinical trials involving this compound:

| Study Phase | Number of Patients | Treatment Duration | Key Findings |

|---|---|---|---|

| Phase 1b/2a | 83 | 12 weeks | Significant reduction in liver fat; favorable tolerability profile |

| Phase 3 | 122 | Ongoing | Exceeded recruitment benchmarks; promising patient outcomes reported |

属性

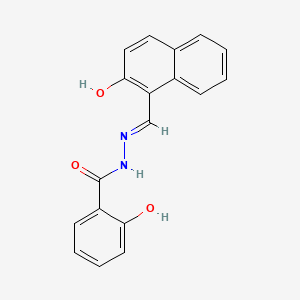

IUPAC Name |

2-hydroxy-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3/c21-16-8-4-3-7-14(16)18(23)20-19-11-15-13-6-2-1-5-12(13)9-10-17(15)22/h1-11,21-22H,(H,20,23)/b19-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZSJOLDICPVVAV-YBFXNURJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=CC=C3O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC=CC=C3O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54009-54-0 |

Source

|

| Record name | 2-Hydroxy-1-naphthalaldehyde salicyloylhydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054009540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。